molecular formula C12H16FN3O2 B8203321 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine

1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine

Cat. No.: B8203321
M. Wt: 253.27 g/mol
InChI Key: MMKRSZIZGVYLFQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine is a chemical compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with an ethyl group and a 2-fluoro-6-nitrophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-fluoro-6-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium phosphate.

Major Products Formed:

    Reduction: 1-Ethyl-4-(2-amino-6-nitrophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives when coupled with boronic acids.

Scientific Research Applications

1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the nitro and fluoro groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

  • 1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine
  • 1-Ethyl-4-(2-chloro-6-nitrophenyl)piperazine
  • 1-Ethyl-4-(2-fluoro-6-aminophenyl)piperazine

Uniqueness: 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the ethyl, fluoro, and nitro groups makes it a versatile compound for various applications, distinguishing it from other piperazine derivatives .

Properties

IUPAC Name

1-ethyl-4-(2-fluoro-6-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-2-14-6-8-15(9-7-14)12-10(13)4-3-5-11(12)16(17)18/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRSZIZGVYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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